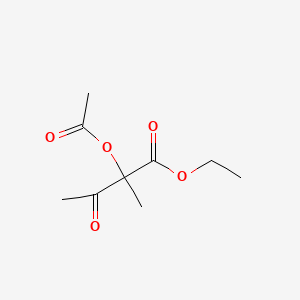Ethyl 2-acetoxy-2-methylacetoacetate
CAS No.: 25409-39-6
Cat. No.: VC3765770
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25409-39-6 |
|---|---|
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.2 g/mol |
| IUPAC Name | ethyl 2-acetyloxy-2-methyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3 |
| Standard InChI Key | RHFWCEYBHLGCKH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C(=O)C)OC(=O)C |
| Canonical SMILES | CCOC(=O)C(C)(C(=O)C)OC(=O)C |
Introduction
Chemical Identity and Nomenclature
Ethyl 2-acetoxy-2-methylacetoacetate is identified by the CAS registry number 25409-39-6 and possesses the molecular formula C₉H₁₄O₅ . This compound is known by several synonyms in chemical literature, including:
The compound features a quaternary carbon center with methyl, acetoxy, acetyl, and ethyl ester substituents, creating a complex molecular architecture with multiple functional groups that contribute to its chemical behavior and synthetic utility.
Physical and Chemical Properties
Fundamental Physical Properties
Ethyl 2-acetoxy-2-methylacetoacetate exhibits specific physical characteristics that define its behavior under various conditions. These properties are summarized in Table 1.
Table 1: Physical Properties of Ethyl 2-acetoxy-2-methylacetoacetate
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 202.204 g/mol | |
| Physical State | Liquid | |
| Density | 1.115 g/cm³ | |
| Boiling Point | 257.1°C at 760 mmHg | |
| Flash Point | 103.9°C | |
| Melting Point | Not available |
The relatively high boiling point indicates significant intermolecular forces, likely due to the presence of multiple oxygen-containing functional groups capable of hydrogen bonding and dipole-dipole interactions.
Structural Characteristics
The molecular structure of Ethyl 2-acetoxy-2-methylacetoacetate is characterized by several functional groups arranged around a quaternary carbon atom. The compound contains:
-
An ethyl ester group (-CO₂C₂H₅)
-
An acetoxy group (-O₂CCH₃)
-
A methyl group (-CH₃)
-
An acetyl group (-COCH₃)
This structural arrangement can be represented in standard chemical notation as CH₃COC(O₂CCH₃)(CH₃)CO₂C₂H₅ . Additional structural identifiers include:
Synthesis Methods
Historical Synthesis Approaches
The synthesis of Ethyl 2-acetoxy-2-methylacetoacetate has been documented in chemical literature since the mid-20th century. Early synthesis methods were reported by Krampitz in Archives of Biochemistry (1948) and later by Nahm and Dirscherl in Chemische Berichte (1950) .
Modern Synthesis Techniques
The primary synthetic approach involves oxidation reactions using lead(IV) acetate in benzene at temperatures between 35-40°C . This methodology represents a classic approach to introducing acetoxy functionality at specific carbon centers. The reaction conditions are summarized in Table 2.
Table 2: Synthesis Conditions for Ethyl 2-acetoxy-2-methylacetoacetate
Chemical Reactivity and Applications
Reactivity Profile
Ethyl 2-acetoxy-2-methylacetoacetate contains multiple reactive functional groups that determine its chemical behavior:
-
The ester group can undergo hydrolysis, transesterification, and aminolysis reactions
-
The ketone functionality participates in nucleophilic addition reactions
-
The acetoxy group serves as a potential leaving group in substitution reactions
-
The quaternary carbon center with its specific substitution pattern contributes to the compound's stereochemical properties
Laboratory and Industrial Applications
The primary documented use of Ethyl 2-acetoxy-2-methylacetoacetate is in laboratory settings for chemical synthesis and as a building block for more complex molecules . Its specific application areas include:
-
As a reagent in organic synthesis pathways
-
In the preparation of specialized esters and related compounds
-
As a model compound for studying the reactivity of multifunctional organic molecules
The compound's utility stems from its functional group richness, which provides multiple handles for further chemical transformations.
Regulatory Status and Classification
Ethyl 2-acetoxy-2-methylacetoacetate is subject to various regulatory classifications and identifiers that facilitate its tracking in commercial and research contexts.
International Identifiers and Classifications
Table 3: Regulatory Information for Ethyl 2-acetoxy-2-methylacetoacetate
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 25409-39-6 | |
| European Community (EC) Number | 246-951-7 | |
| HS Code | 2918990090 | |
| DSSTox Substance ID | DTXSID90948260 | |
| MDL Number | MFCD00009127 |
Research Significance and Future Directions
Historical Research Context
The earliest documented research involving Ethyl 2-acetoxy-2-methylacetoacetate dates back to the work of Krampitz in 1948 and Nahm and Dirscherl in 1950 . These early investigations established the synthetic pathways and basic chemical properties of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume